N-cyclopropyl-4-[(2-methylphenyl)methyl]morpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-[(2-methylphenyl)methyl]morpholine-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique structural and chemical properties. This compound features a cyclopropyl group, a morpholine ring, and a carboxamide functional group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[(2-methylphenyl)methyl]morpholine-2-carboxamide typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethylene glycol with ammonia or a primary amine.
Introduction of the Cyclopropyl Group: Cyclopropanation reactions, often involving diazo compounds and transition metal catalysts, are used to introduce the cyclopropyl group.
Attachment of the 2-Methylphenyl Group: This step can be accomplished through Friedel-Crafts alkylation or acylation reactions.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-[(2-methylphenyl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst or using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine or carboxamide derivatives.
Scientific Research Applications
N-cyclopropyl-4-[(2-methylphenyl)methyl]morpholine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[(2-methylphenyl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide
- N-methylmorpholine
Uniqueness
N-cyclopropyl-4-[(2-methylphenyl)methyl]morpholine-2-carboxamide is unique due to its combination of a cyclopropyl group, a morpholine ring, and a carboxamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H22N2O2 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
N-cyclopropyl-4-[(2-methylphenyl)methyl]morpholine-2-carboxamide |
InChI |
InChI=1S/C16H22N2O2/c1-12-4-2-3-5-13(12)10-18-8-9-20-15(11-18)16(19)17-14-6-7-14/h2-5,14-15H,6-11H2,1H3,(H,17,19) |
InChI Key |
OBPUIHWEWDFZNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCOC(C2)C(=O)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.